molecular formula C28H22O4 B12805193 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- CAS No. 60967-91-1

1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans-

Cat. No.: B12805193
CAS No.: 60967-91-1
M. Wt: 422.5 g/mol
InChI Key: LFLNOUPTOOHTMK-CLJLJLNGSA-N
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Description

1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- is a chemical compound with the molecular formula C14H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- typically involves the reduction of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- can be compared with similar compounds such as:

Properties

CAS No.

60967-91-1

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

[(1R,2R)-1-benzoyloxy-1,2,3,4-tetrahydroanthracen-2-yl] benzoate

InChI

InChI=1S/C28H22O4/c29-27(19-9-3-1-4-10-19)31-25-16-15-23-17-21-13-7-8-14-22(21)18-24(23)26(25)32-28(30)20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2/t25-,26-/m1/s1

InChI Key

LFLNOUPTOOHTMK-CLJLJLNGSA-N

Isomeric SMILES

C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2C(C1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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